Cudc-101

Catalog No.
S547933
CAS No.
1012054-59-9
M.F
C24H26N4O4
M. Wt
434.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cudc-101

CAS Number

1012054-59-9

Product Name

Cudc-101

IUPAC Name

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)

InChI Key

PLIVFNIUGLLCEK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, CUDC 101, CUDC-101, CUDC101

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO

Description

The exact mass of the compound Cudc-101 is 434.19541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • HDAC Inhibition

    CUDC-101 acts as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by modifying histones, proteins that package DNA within the cell. Inhibiting HDACs can alter gene expression patterns, potentially leading to the suppression of cancer cell growth and proliferation [].

  • EGFR and HER2 Inhibition

    CUDC-101 also targets epidermal growth factor receptor (EGFR) and HER2, proteins involved in cell signaling pathways that contribute to cancer cell growth and survival. By inhibiting these proteins, CUDC-101 may disrupt these pathways and hinder cancer cell proliferation [].

  • Combination Therapy

    Research suggests that CUDC-101 might be effective when combined with standard cancer treatments like chemotherapy and radiation. Early-phase clinical trials have explored the safety and tolerability of CUDC-101 when used alongside these therapies for head and neck cancers.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Exact Mass

434.19541

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Y9MP123

Other CAS

1012054-59-9

Wikipedia

Cudc-101

Dates

Modify: 2023-08-15
1. Cai, Xiong; Zhai, Hai-Xiao; Wang, Jing; Forrester, Jeffrey; Qu, Hui; Yin, Ling; Lai, Cheng-Jung; Bao, Rudi; Qian, Changgeng. Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (2010), 53(5), 2000-2009. CODEN: JMCMAR ISSN:0022-2623. CAN 152:326271 AN 2010:170333
2. Morphy, Richard. Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Journal of Medicinal Chemistry (2010), 53(4), 1413-1437. CODEN: JMCMAR ISSN:0022-2623. CAN 152:183130 AN 2009:1315799
3. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao; Bao, Rudi. Preparation of 4-phenylaminoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors containing a zinc binding moiety and formulation containing them. U.S. Pat. Appl. Publ. (2009), 116 pp. CODEN: USXXCO US 2009111772 A1 20090430 CAN 150:472748 AN 2009:524181
4. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao. Preparation of tartaric acid salts or complexes of quinazoline compounds containing a zinc binding moiety as EGFR tyrosine kinase inhibitors. PCT Int. Appl. (2009), 169pp. CODEN: PIXXD2 WO 2009035718 A1 20090319 CAN 150:352185 AN 2009:336937
5. Cai, Xiong; Qian, Changgeng; Gould, Stephen; Zhai, Haixiao. Multi-functional small molecules as anti-proliferative agents and their preparation. PCT Int. Appl. (2008), 494pp. CODEN: PIXXD2 WO 2008033747 A2 20080320 CAN 148:355828 AN 2008:353001
6. Qian, Changgeng; Cai, Xiong; Gould, Stephen; Zhai, Haixiao. Preparation of quinazoline based EGFR inhibitors containing a zinc binding moiety. PCT Int. Appl. (2008), 210 pp. CODEN: PIXXD2 WO 2008033749 A2 20080320 CAN 148:355813 AN 2008:351417

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